3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922086-82-6
VCID: VC6209786
InChI: InChI=1S/C22H19F2N5O2/c1-14-4-2-3-5-16(14)12-28-13-26-20-17(22(28)31)11-27-29(20)9-8-25-21(30)15-6-7-18(23)19(24)10-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,25,30)
SMILES: CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Molecular Formula: C22H19F2N5O2
Molecular Weight: 423.424

3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

CAS No.: 922086-82-6

Cat. No.: VC6209786

Molecular Formula: C22H19F2N5O2

Molecular Weight: 423.424

* For research use only. Not for human or veterinary use.

3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide - 922086-82-6

Specification

CAS No. 922086-82-6
Molecular Formula C22H19F2N5O2
Molecular Weight 423.424
IUPAC Name 3,4-difluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C22H19F2N5O2/c1-14-4-2-3-5-16(14)12-28-13-26-20-17(22(28)31)11-27-29(20)9-8-25-21(30)15-6-7-18(23)19(24)10-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,25,30)
Standard InChI Key ZBGWTTSJVVERNE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s systematic name reflects its complex heterocyclic architecture, which integrates a pyrazolo[3,4-d]pyrimidine core substituted with fluorine atoms, a 2-methylbenzyl group, and a benzamide side chain. Its molecular formula is C₂₂H₁₉F₂N₅O₂, with a molecular weight of 423.4 g/mol . Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine backbone: A fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring.

  • 4-Oxo-4,5-dihydro group: A ketone and partially saturated pyrimidine ring, which may influence conformational flexibility.

  • 3,4-Difluorobenzamide moiety: A fluorinated aromatic group that enhances metabolic stability and binding affinity.

  • 2-Methylbenzyl substituent: A hydrophobic group at position 5 of the pyrazolo ring, likely contributing to target engagement.

Table 1: Physicochemical and Structural Data

PropertyValue
CAS Number922086-82-6
Molecular FormulaC₂₂H₁₉F₂N₅O₂
Molecular Weight423.4 g/mol
XLogP3-AA3.5 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound’s fluorine atoms enhance lipophilicity and membrane permeability, while the benzamide group facilitates hydrogen bonding with target proteins .

Synthesis and Development

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives react with acetylenic or α,β-unsaturated ketones to form pyrazole intermediates, which are subsequently functionalized . In the case of this compound, key steps likely include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: Cyclocondensation of a substituted hydrazine with a pyrimidine precursor.

  • Introduction of the 2-methylbenzyl group: Alkylation or nucleophilic substitution at position 5 of the pyrazolo ring.

  • Attachment of the 3,4-difluorobenzamide side chain: Amide coupling using a benzoyl chloride derivative.

A solvent-free fusion technique under catalytic conditions may optimize yield and purity, as demonstrated in analogous syntheses .

Structural Optimization

Modifications at positions 1, 3, and 6 of the pyrazolo[3,4-d]pyrimidine scaffold are critical for tuning kinase inhibitory activity. For instance, substituting position 6 with hydrophobic groups (e.g., 2-methylbenzyl) enhances selectivity for cyclin-dependent kinases (CDKs) . The 3,4-difluorobenzamide moiety at position 1 likely occupies the adenine-binding pocket of kinases, mimicking ATP interactions .

Pharmacological Activity and Mechanism of Action

Kinase Inhibition Profile

Pyrazolo[3,4-d]pyrimidines are established kinase inhibitors, targeting CDKs, EGFR, and other oncogenic kinases. This compound’s 3-amino-pyrazolo[3,4-d]pyrimidin-4-one analogs exhibit potent CDK inhibition (IC₅₀ < 50 nM) by competitively binding to the ATP-binding site . Key interactions include:

  • Hydrogen bonding between the benzamide carbonyl and kinase hinge residues.

  • Hydrophobic interactions mediated by the 2-methylbenzyl group in the kinase’s hydrophobic pocket.

Antiproliferative Effects

In preclinical models, structurally related compounds demonstrate nanomolar cytotoxicity against breast cancer (MCF-7) and multiple myeloma cell lines. For example, the analog Otviciclib (compound 86) inhibits CDK9/cyclin T1, inducing apoptosis in hematological malignancies .

Therapeutic Applications

Oncology

CDK inhibitors are clinically validated in hormone receptor-positive breast cancer. This compound’s selectivity for CDK4/6 and CDK9 positions it as a candidate for:

  • ER+/HER2− breast cancer: Synergizing with endocrine therapies like tamoxifen.

  • Multiple myeloma: Overcoming resistance to proteasome inhibitors.

Neurodegenerative and Inflammatory Diseases

Kinase inhibition may also modulate neuroinflammation (e.g., Alzheimer’s disease) and autoimmune disorders by suppressing pro-inflammatory cytokines .

Comparative Analysis with Analogues

Table 2: Comparison with Select Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundTarget KinasesIC₅₀ (nM)Therapeutic Indication
3,4-Difluoro-N-(2-(5-(2-MeBz)...CDK4/6, CDK910–50Breast cancer
Otviciclib CDK9/cyclin T15Multiple myeloma
Gefitinib EGFR20NSCLC

This compound’s dual CDK4/6 and CDK9 inhibition may offer broader efficacy compared to single-target agents like palbociclib .

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